molecular formula C10H6BrNO3 B1523068 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1152531-91-3

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1523068
CAS RN: 1152531-91-3
M. Wt: 268.06 g/mol
InChI Key: MBSYMDMTPISSCQ-UHFFFAOYSA-N
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Description

3-Bromophenylacetic acid is a halo substituted phenylacetic acid with anti oxidative properties . It has been shown to inhibit penicillin biosynthetic enzymes . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Synthesis Analysis

The synthesis of similar compounds often involves various organic reactions. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves an amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FT-IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various organic reactions. For example, 3-Bromophenylboronic acid is involved in oxidative cross coupling, gold salt catalyzed homocoupling, 1,4-Addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids, and C-H Functionalization of quinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various characteristics. For example, 3-Bromophenylboronic acid has a molecular weight of 200.83 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Organic Synthesis

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its bromophenyl group is a versatile handle that can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows for the introduction of various aryl or vinyl groups, expanding the molecular complexity and enabling the synthesis of a wide array of organic compounds.

Safety and Hazards

The safety and hazards of similar compounds often involve various precautions. For example, 3-Bromocinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of similar compounds often involve various applications. For example, sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

properties

IUPAC Name

3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSYMDMTPISSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152531-91-3
Record name 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid
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3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid
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3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid
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3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid

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